3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide
Description
3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 3 and 4 positions, and an ethyl chain linked to a 3-methylisoxazole ring
Properties
IUPAC Name |
3,4-difluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-8-6-10(19-17-8)4-5-16-13(18)9-2-3-11(14)12(15)7-9/h2-3,6-7H,4-5H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYUMUNTAVDZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide typically involves multiple steps:
Formation of the 3-methylisoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the ethyl chain: The ethyl chain is introduced via alkylation reactions.
Introduction of the benzamide core: The benzamide core is synthesized separately and then coupled with the 3-methylisoxazole derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives and isoxazole-containing compounds.
Isoxazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
The uniqueness of 3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
3,4-Difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a difluoro-substituted benzamide core linked to a 3-methylisoxazole moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
The biological activity of 3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide has been investigated in various studies, focusing on its potential as an insecticide and therapeutic agent. The compound's mechanism of action is believed to involve the inhibition of specific enzymatic pathways or receptor interactions that are critical for the survival or proliferation of target organisms.
Insecticidal Activity
Recent studies have highlighted the compound's effectiveness against certain insect species, particularly mosquitoes that are vectors for diseases such as dengue and Zika virus. For instance, preliminary larvicidal assays demonstrated that this compound exhibits significant toxicity towards Aedes aegypti larvae, with effective concentration values (LC50 and LC90) indicating its potential as a novel insecticide.
| Compound | LC50 (µM) | LC90 (µM) |
|---|---|---|
| 3,4-Difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide | 28.9 ± 5.6 | 162.7 ± 26.2 |
These findings suggest that the compound may disrupt critical physiological processes in the larvae, leading to mortality.
Cytotoxicity Assessment
In evaluating the safety profile of 3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide, cytotoxicity tests were conducted on human peripheral blood mononuclear cells (PBMCs). Results indicated that even at high concentrations (up to 5200 µM), the compound exhibited no significant cytotoxic effects on these cells, suggesting a favorable safety profile for potential therapeutic use.
Case Studies
- Larvicidal Efficacy : A study focused on synthesizing various derivatives of benzamide compounds indicated that those with similar structural motifs to 3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide showed promising larvicidal properties against Aedes aegypti. The study emphasized the importance of specific substituents on the aromatic ring for enhancing biological activity .
- Therapeutic Applications : Another research effort explored the compound's potential in treating bacterial infections by targeting virulence factors in Gram-negative pathogens. The findings suggested that modifications to the benzamide structure could enhance its inhibitory effects on bacterial secretion systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
